molecular formula C11H12N2O2 B1601731 Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 30843-10-8

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1601731
CAS No.: 30843-10-8
M. Wt: 204.22 g/mol
InChI Key: YEGVKIFGINGHKQ-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions are carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-13-7-5-4-6-9(10)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVKIFGINGHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512048
Record name Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30843-10-8
Record name Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-aminopyridinium iodide (19 g, 86 mmol) and potassium carbonate (12 g, 86 mmol) in DMF (100 mL) was added ethyl 2-butynoate (8.0 g, 71 mmol) and the reaction stirred overnight. The DMF was removed by rotary evaporation and the resulting solid was taken up in EtOAc (200 ml) and water (200 ml), partitioned and the aqueous phase extracted with 2×150 ml EtOAc. The combined organics were washed with brine, dried over MgSO4 and concentrated.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 1-aminopyridinium iodide (125 g, 0.56 mmol) in N,N-dimethylformamide (1.2 L) were added ethyl 2-butynoate (54.0 g, 0.48 mmol) and potassium carbonate (79 g, 0.36 mmol) and the mixture was stirred at room temperature for 3 days. The reaction mixture was diluted with water (500 mL), ethyl acetate (500 mL) and hexane (500 mL), and the precipitated solid was collected by filtration, and washed with water (500 mL). The filtrate was extracted with a mixed solvent (1.5 L×2) of ethyl acetate/hexane (1:1) and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The residue obtained by concentration of the filtrate and the solid collected by filtration in the above were combined, washed with diethyl ether (25 mL) and hexane (25 mL) and dried to give the title compound (36.0 g, 37%) as a white solid. The washing solution was concentrated, and the obtained residue was washed with diethyl ether (10 mL) and hexane (10 mL) and dried to give a second crop (11.0 g, 11%) of the title compound as a white solid. The washing solution of the second crop was concentrated, and the obtained residue was purified using a pad (elution solvent: ethyl acetate/hexane=1/1) with silica gel and activated carbon in 2 layers, washed with diethyl ether (5.0 mL) and hexane (5.0 mL) and dried to give a third crop (6.5 g, 7%) of the title compound as a white solid (total yield 55%).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

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